Chlorhydrate de 2-amino-N-propylacétamide

Vue d'ensemble

Description

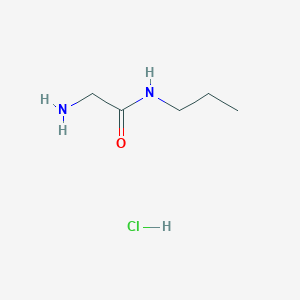

2-Amino-N-propylacetamide hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a molecular formula of C5H13ClN2O and a molecular weight of 152.62 g/mol .

Applications De Recherche Scientifique

2-Amino-N-propylacetamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . Industrially, it is used in the production of various chemicals and materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-propylacetamide hydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions .

Industrial Production Methods: Industrial production methods for amines, including 2-Amino-N-propylacetamide hydrochloride, often involve catalytic hydrogenation, zinc or tin in dilute hydrochloric acid, and sodium sulfide in ammonium hydroxide solution . These methods are preferred due to their efficiency and high yield of pure products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-N-propylacetamide hydrochloride undergoes various chemical reactions, including nucleophilic acyl substitution, partial hydrolysis of nitriles, and reactions with dehydrating reagents . These reactions are essential for the synthesis and modification of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Amino-N-propylacetamide hydrochloride include acyl halides, anhydrides, and dehydrating agents such as dicyclohexylcarbodiimide (DCC) . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products: The major products formed from these reactions include various substituted amides and amine derivatives. These products are crucial for further applications in scientific research and industrial processes.

Mécanisme D'action

The mechanism of action of 2-Amino-N-propylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully elucidated, it is known to exert its effects through nucleophilic substitution and acylation reactions . These interactions are crucial for its therapeutic and industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 2-Amino-N-propylacetamide hydrochloride include other amides and amine derivatives such as N-methylacetamide and N-ethylacetamide . These compounds share similar chemical properties and reactivity patterns.

Uniqueness: What sets 2-Amino-N-propylacetamide hydrochloride apart from its similar compounds is its specific molecular structure, which allows for unique interactions and applications in various fields. Its solubility in water and ethanol also makes it more versatile for different industrial and research applications.

Activité Biologique

2-Amino-N-propylacetamide hydrochloride (CAS: 67863-04-1) is a compound with significant biological activity, particularly in the fields of neuropharmacology and biochemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, dosage effects, and involvement in metabolic pathways, supported by data tables and research findings.

2-Amino-N-propylacetamide hydrochloride is known to interact with various enzymes and proteins, influencing their activity. It can act as either an inhibitor or activator of enzymes, thereby modulating biochemical pathways crucial for cellular function.

Table 1: Summary of Biochemical Interactions

| Interaction Type | Description |

|---|---|

| Enzyme Modulation | Acts as an inhibitor/activator of specific enzymes |

| Protein Binding | Alters protein conformation and activity |

| Gene Regulation | Influences transcription factors affecting gene expression |

Cellular Effects

The compound has notable effects on cellular processes, including:

- Cell Signaling : Alters key signaling pathways that affect cell responses.

- Gene Expression : Modulates the expression of specific genes, impacting overall cellular metabolism.

- Cellular Metabolism : Changes in metabolic flux due to enzyme modulation can lead to altered energy production.

Case Study: Gene Expression Modulation

In a study examining the effects of 2-Amino-N-propylacetamide hydrochloride on neuronal cells, it was found that the compound significantly upregulated genes associated with neuroprotection while downregulating pro-apoptotic genes. This dual action suggests potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism involves binding to specific sites on enzymes or proteins, leading to conformational changes that affect their activity. This compound also interacts with transcription factors, influencing gene expression.

- Binding Affinity : Studies indicate a strong binding affinity for certain neurotransmitter receptors, suggesting its role in neurotransmission modulation.

Dosage Effects in Animal Models

Research indicates that the effects of 2-Amino-N-propylacetamide hydrochloride vary significantly with dosage:

- Lower Doses : Beneficial effects such as enhanced enzyme activity and improved metabolic processes.

- Higher Doses : Potential toxicity leading to cellular damage and dysfunction.

Table 2: Dosage Effects Observed in Animal Studies

| Dosage Range (mg/kg) | Observed Effect |

|---|---|

| 1-10 | Increased enzyme activity |

| 10-50 | Neuroprotective effects |

| >50 | Cellular damage |

Metabolic Pathways

The compound is involved in several metabolic pathways, modulating the activity of key enzymes that influence metabolite levels. Its interactions can lead to significant changes in energy production and utilization.

Key Metabolic Interactions:

- Influence on Glycolysis : Enhances glycolytic enzyme activity.

- Impact on TCA Cycle : Modulates enzymes involved in the tricarboxylic acid cycle.

Propriétés

IUPAC Name |

2-amino-N-propylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-3-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIBQMLBCQRLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.